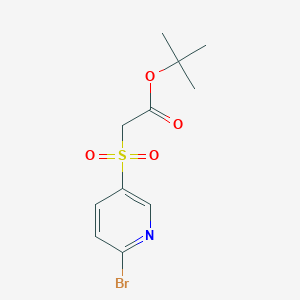
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester typically involves multiple steps. One common method includes the bromination of pyridine, followed by sulfonylation and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Sulfonylation: The brominated pyridine is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the sulfonylated product with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for (2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of (2-Bromo-pyridine-5-sulfonyl)acetic acid.
科学研究应用
(2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding.
相似化合物的比较
Similar Compounds
- (2-Chloro-pyridine-5-sulfonyl)acetic acid tert-Butyl ester
- (2-Fluoro-pyridine-5-sulfonyl)acetic acid tert-Butyl ester
- (2-Iodo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester
Uniqueness
(2-Bromo-pyridine-5-sulfonyl)acetic acid tert-Butyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not
属性
分子式 |
C11H14BrNO4S |
|---|---|
分子量 |
336.20 g/mol |
IUPAC 名称 |
tert-butyl 2-(6-bromopyridin-3-yl)sulfonylacetate |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)7-18(15,16)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 |
InChI 键 |
VALVDIZKQBCZFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CN=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


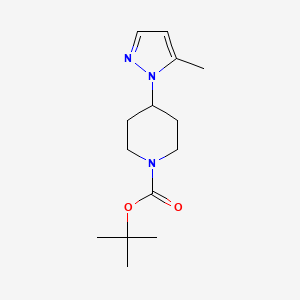
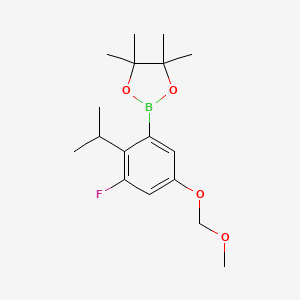

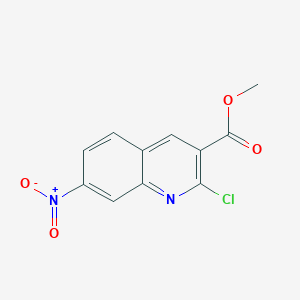




![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)
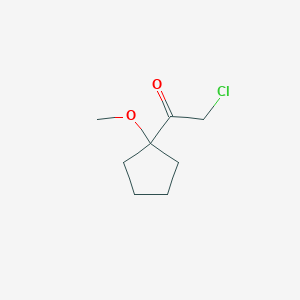



![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
